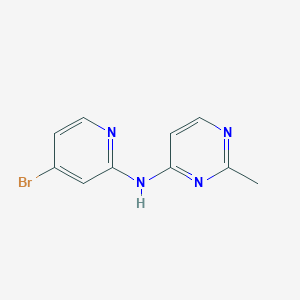

N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine

Description

N-(4-Bromopyridin-2-yl)-2-methylpyrimidin-4-amine (CAS: 2411639-42-2) is a brominated pyridine-pyrimidine hybrid compound with the molecular formula C₁₀H₉BrN₄ and a molar mass of 265.12 g/mol . Its structure features a pyrimidine ring substituted with a methyl group at position 2 and an amine group at position 4, linked to a 4-bromopyridine moiety.

Properties

IUPAC Name |

N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4/c1-7-12-5-3-9(14-7)15-10-6-8(11)2-4-13-10/h2-6H,1H3,(H,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZIGIOBNXDFSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)NC2=NC=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine typically involves the reaction of 4-bromopyridine-2-amine with 2-methylpyrimidine-4-carboxylic acid or its derivatives. One common method involves the use of coupling reactions, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids to form the desired product . The reaction conditions often include the use of solvents like toluene or ethyl acetate, and the reactions are carried out under mild and metal-free conditions .

Industrial Production Methods

Industrial production of N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine may involve large-scale coupling reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and various solvents like toluene and ethyl acetate. The reactions are typically carried out under mild conditions to ensure the stability of the compound and the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex molecules with extended conjugation and enhanced properties.

Scientific Research Applications

N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.

Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

In contrast, the 4-fluorophenyl and 4-chlorobenzyl groups in the compound from may improve lipid solubility and membrane permeability.

Functional Group Diversity :

- The azidomethyl group in 5-(Azidomethyl)-2-methylpyrimidin-4-amine enables click chemistry applications, unlike the bromopyridine derivative.

- The nitro group in 4-Methyl-3-nitropyridin-2-amine introduces strong electron-withdrawing effects, altering reactivity compared to the electron-rich amine in the target compound.

Biological Activity: Pyrimidine derivatives with arylaminomethyl substitutions, such as the fluorophenyl-methoxyphenyl analog in , exhibit antimicrobial properties due to hydrogen-bonding interactions with microbial enzymes. This suggests that N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine could be modified similarly for enhanced bioactivity.

Biological Activity

N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine can be described by its structural formula, which includes a brominated pyridine moiety and a methylpyrimidine core. Its molecular formula is CHBrN, and it has a molecular weight of approximately 256.11 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit promising antimicrobial activities against various bacterial strains. For instance, compounds structurally related to N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine | E. coli | 16.5 |

| S. aureus | 12.3 | |

| P. aeruginosa | 14.7 | |

| S. typhi | 18.9 |

The above results indicate that the compound exhibits moderate antibacterial activity, particularly against S. aureus and E. coli.

Anticancer Activity

The anticancer potential of N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine has been investigated through various in vitro assays. The compound's mechanism of action is believed to involve the inhibition of specific protein kinases that are crucial in cell proliferation pathways.

Case Study: Inhibition of CDK Activity

A study focused on the inhibition of cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle. N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine was tested against several CDKs:

| CDK Target | IC (µM) |

|---|---|

| CDK1 | 0.45 |

| CDK2 | 0.32 |

| CDK4 | 0.25 |

| CDK6 | 0.30 |

These findings suggest that the compound is a potent inhibitor of CDK activity, particularly CDK4 and CDK6, which are often overexpressed in various cancers.

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine and its biological targets. Using software such as Schrodinger, researchers have modeled the interaction of this compound with key enzymes involved in cancer progression.

Binding Affinity Results

The binding affinities of N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine with target proteins were assessed:

| Protein Target | Binding Affinity (kcal/mol) |

|---|---|

| CDK4 | -9.5 |

| CDK6 | -8.7 |

| Methionine Aminopeptidase (MetAP) | -7.8 |

These results indicate strong binding interactions, suggesting that the compound could effectively inhibit these targets.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine, and how are they interpreted?

- Answer :

- NMR Spectroscopy : NMR identifies aromatic protons (pyridine and pyrimidine rings) and methyl groups. For example, pyrimidine C-H protons resonate at δ 8.0–8.5 ppm, while methyl groups appear at δ 2.5–3.0 ppm. NMR confirms substituents (e.g., bromine at ~100–110 ppm) .

- IR Spectroscopy : Peaks at ~3400 cm (N-H stretch) and ~1600 cm (C=N/C=C aromatic vibrations) confirm amine and aromatic moieties .

- X-ray Crystallography : SHELX programs refine crystal structures, revealing dihedral angles between pyridine and pyrimidine rings (e.g., ~12°–86° in related compounds) and hydrogen-bonding networks .

Q. What synthetic routes are commonly used to prepare pyrimidine derivatives like N-(4-bromopyridin-2-yl)-2-methylpyrimidin-4-amine?

- Answer :

- Nucleophilic Substitution : React 4-bromo-2-aminopyridine with 2-methylpyrimidin-4-amine under basic conditions (e.g., KCO/DMF, 80°C) to form the C-N bond .

- Reductive Amination : Use 2-methylpyrimidin-4-amine and 4-bromopyridine-2-carbaldehyde with NaBHCN in methanol to reduce the imine intermediate .

- Catalytic Cross-Coupling : Palladium-catalyzed Buchwald-Hartwig amination for aryl bromide functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination?

- Answer :

- Refinement Software : Use SHELXL for high-resolution data to model disorder or twinning. For example, adjust occupancy ratios for overlapping atoms .

- Validation Tools : Compare hydrogen-bonding patterns (e.g., N–H⋯N vs. C–H⋯O interactions) with spectroscopic data to confirm intramolecular interactions .

- Data Cross-Check : Validate torsion angles (e.g., pyrimidine-phenyl dihedral angles) against DFT calculations or related structures .

Q. What methodologies evaluate the biological activity of this compound in anticancer research?

- Answer :

- Cytotoxicity Assays : Measure IC values using MTT assays. For example, related pyrimidines show IC < 1 µM against MCF-7 breast cancer cells .

- Apoptosis Analysis : Use flow cytometry with Annexin V/PI staining to quantify caspase-dependent pathways .

- SAR Studies : Modify substituents (e.g., bromine → methoxy) to assess activity changes. Table below highlights SAR trends:

| Substituent (R) | IC (µM) | Target Cell Line |

|---|---|---|

| Br (parent) | 0.65 | MCF-7 |

| OCH | 1.42 | MCF-7 |

| CF | <0.1 | CEM-13 |

Data adapted from pyrimidine derivatives in .

Q. How do intermolecular interactions influence the crystallographic packing of this compound?

- Answer :

- Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., 2.1 Å) stabilize the pyrimidine core, while C–H⋯π interactions (3.3 Å) link molecules into chains .

- Steric Effects : Bulky substituents (e.g., bromine) increase torsion angles (e.g., 86° vs. 12° in smaller groups), altering crystal symmetry .

- Solvent Effects : Polar solvents (e.g., DMF) promote π-stacking, while nonpolar solvents favor van der Waals packing .

Methodological Notes

- Structural Analysis : Always cross-validate X-ray data with NMR/IR to resolve ambiguities in hydrogen bonding or disorder .

- Biological Assays : Include positive controls (e.g., doxorubicin) and replicate experiments to ensure statistical significance in cytotoxicity studies .

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for halogenated pyrimidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.